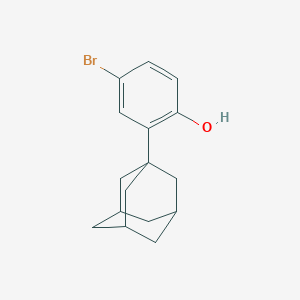

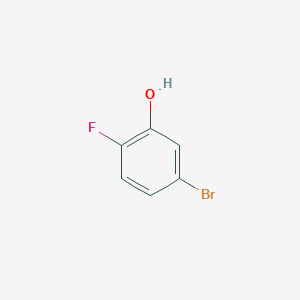

2-(1-アダマンチル)-4-ブロモフェノール

概要

説明

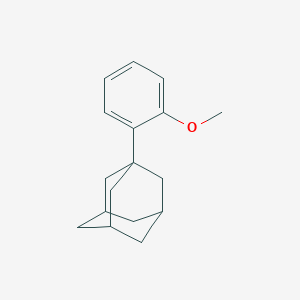

2-(1-Adamantyl)-4-bromophenol is an organic compound that features a bromine atom and an adamantyl group attached to a phenol ring The adamantyl group is a bulky, tricyclic structure derived from adamantane, which is known for its stability and rigidity

科学的研究の応用

官能性アダマンタン誘導体の合成

アダマンタン誘導体、例えば2-(1-アダマンチル)-4-ブロモフェノールは、高い反応性を示し、様々な官能性アダマンタン誘導体の合成のための出発物質として有用です .

モノマーの製造

アダマンタン誘導体の高い反応性により、モノマーの製造にも利用できます。モノマーはポリマーのビルディングブロックです .

3. 熱的に安定な燃料と油の生成 アダマンタン誘導体は、熱的に安定で高エネルギーの燃料と油の合成に使用できます .

生物活性化合物の開発

アダマンタン誘導体は、ヒト細胞など、生体に影響を与えたり、生体と相互作用したりする生物活性化合物の開発に使用できます .

製薬用途

6. 高いダイヤモンド様バルキーポリマーの製造 アダマンタン誘導体は、ダイヤモンドイドなどの高いダイヤモンド様バルキーポリマーの製造に使用できます .

ナノワイヤーでの使用

アダマンタン誘導体から合成できるビニル二置換アダマンタンは、半導体の接触面を連結するナノワイヤーとして使用できます .

8. 標的指向型薬物送達と表面認識 2-(1-アダマンチル)-4-ブロモフェノールの母体化合物であるアダマンタンは、標的指向型薬物送達と表面認識の分野で有望な用途があります .

作用機序

Target of Action

Adamantane derivatives have been found to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known to interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .

Mode of Action

Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives . The interaction of these compounds with their targets often results in changes at the molecular level, which can lead to various downstream effects.

Biochemical Pathways

Adamantane derivatives are known to participate in a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds . This can lead to the production of a variety of products incorporating diverse functional groups .

Pharmacokinetics

The adamantyl scaffold is known to enhance the pharmacokinetics of modified drug candidates due to its lipophilicity and ability to ensure drug stability .

Result of Action

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Adamantyl)-4-bromophenol typically involves the bromination of 2-(1-Adamantyl)phenol. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position on the phenol ring.

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale bromination reactors where 2-(1-Adamantyl)phenol is treated with bromine in the presence of a solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and purity.

Types of Reactions:

Oxidation: 2-(1-Adamantyl)-4-bromophenol can undergo oxidation reactions to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the bromine atom or to modify the adamantyl group.

Substitution: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles

特性

IUPAC Name |

2-(1-adamantyl)-4-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrO/c17-13-1-2-15(18)14(6-13)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,18H,3-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJXKHIVLGWPCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

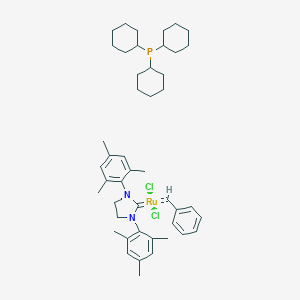

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-(1-Adamantyl)-4-bromophenol in pharmaceutical synthesis?

A: 2-(1-Adamantyl)-4-bromophenol serves as a key intermediate in the production of Adapalene [, , ]. This compound undergoes further chemical transformations, including methylation and condensation reactions, to ultimately yield Adapalene.

Q2: What are the common methods for synthesizing 2-(1-Adamantyl)-4-bromophenol?

A2: The synthesis of 2-(1-Adamantyl)-4-bromophenol typically involves the alkylation of 4-bromophenol with 1-adamantanol. Several methods have been explored, including:

- Acid-catalyzed alkylation: This method utilizes strong acids like sulfuric acid to catalyze the reaction []. While effective, it can lead to waste generation and require further purification steps.

- Ion-exchange resin catalysis: This approach employs commercially available and recyclable ion-exchange sulfonic acid resins as catalysts in acetic acid []. This method offers a cleaner route with minimal waste generation, as the byproduct (water) can be converted back to acetic acid.

Q3: What are the advantages of using ion-exchange resin catalysis in the synthesis of 2-(1-Adamantyl)-4-bromophenol?

A3: Ion-exchange resin catalysis offers several benefits over traditional acid-catalyzed methods:

- Reduced waste: The only byproduct generated is water, which can be converted back to the solvent (acetic acid) [], making the process near waste-free.

- Catalyst recyclability: The ion-exchange resin can be easily recovered by filtration and reused multiple times without significant activity loss [], contributing to a more sustainable process.

Q4: Are there any pilot-scale processes developed for the production of Adapalene that utilize 2-(1-Adamantyl)-4-bromophenol?

A: Yes, researchers have developed pilot-scale processes for Adapalene synthesis that use 2-(1-Adamantyl)-4-bromophenol as a key intermediate. These processes often incorporate optimized reaction conditions and purification strategies to enhance yield and cost-effectiveness [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)

![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)